2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-9-5-4-8-18(19)24-20(28)14-27-12-10-15(11-13-27)22-25-21(26-30-22)16-6-2-3-7-17(16)23/h2-9,15H,10-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXMJYMNMWFHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the piperidine derivative with the methoxyphenyl acetamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Piperidine vs. Pyridine/Pyrazole Substituents
- and : Analogs such as 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide replace the piperidine with a pyrazole ring. Pyrazole-containing derivatives often exhibit enhanced metabolic stability but reduced solubility due to increased hydrophobicity .
- : The compound 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide uses a pyridine scaffold, which may enhance π-π stacking interactions in target binding but reduce bioavailability .
Oxadiazole Substituent Positioning
Acetamide Linker Variations
Substituents on the Aromatic Ring
- Target Compound : The 2-methoxyphenyl group may enhance solubility via hydrogen bonding while maintaining moderate lipophilicity.
Sulfur-Containing Linkers
- and : Analogs such as 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide incorporate sulfanyl groups, which may improve binding through sulfur-mediated interactions (e.g., van der Waals forces) but introduce susceptibility to oxidative metabolism .
Pharmacological Implications
- FLAP Inhibition : highlights that oxadiazole-containing compounds like BI 665915 exhibit potent FLAP inhibition (IC₅₀ < 10 nM) and whole-blood LTB₄ suppression (IC₅₀ < 100 nM). The target compound’s piperidine-oxadiazole scaffold may similarly target FLAP but require optimization for pharmacokinetics .
- CYP3A4 Interactions : Structural similarities to BI 665915 suggest a low risk of cytochrome P450 3A4-mediated drug-drug interactions, a critical consideration for therapeutic development .
Comparative Data Table
Biological Activity
The compound 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that incorporates an oxadiazole ring and a piperidine moiety. These structural features are associated with various biological activities, including antibacterial and enzyme inhibition properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20ClN3O2
- Molecular Weight : 345.82 g/mol
Biological Activity Overview
The biological activities of compounds similar to this compound can be categorized into several key areas:
1. Antibacterial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 50 µg/mL |
| Compound B | Bacillus subtilis | 75 µg/mL |
| Compound C | E. coli | >100 µg/mL |
Studies indicate that the presence of the oxadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
2. Enzyme Inhibition
The compound is also expected to exhibit enzyme inhibitory activity. Specifically, it may inhibit enzymes such as acetylcholinesterase (AChE) and urease.
These inhibitory effects are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
The mechanism of action for this compound likely involves:
- Binding to Enzymes : The oxadiazole moiety may interact with active sites on enzymes, inhibiting their function.
- Modulating Receptors : The piperidine structure can facilitate binding to various receptors, altering signal transduction pathways.
- Inducing Apoptosis : There is potential for the compound to trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against multiple strains of bacteria. The results indicated that compounds with a chlorophenyl group exhibited enhanced antibacterial activity compared to those lacking this feature.
Case Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of synthesized oxadiazoles. The study reported that compounds featuring both piperidine and oxadiazole rings demonstrated significant AChE inhibitory activity, making them potential candidates for treating neurodegenerative diseases.
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what reagents are critical for bond formation?
The synthesis typically involves multi-step protocols:
- Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) using reagents like POCl₃ or DMF, followed by coupling with chlorophenyl derivatives .
- Piperidine-acetamide coupling : Nucleophilic substitution or amidation reactions using coupling agents (e.g., EDC/HOBt) to attach the piperidine-oxadiazole moiety to the acetamide backbone .
- Critical reagents : Sodium hydroxide or potassium carbonate for pH control during cyclization; DMF as a solvent for high-temperature reactions .
Basic: How is the compound’s structure confirmed, and what analytical techniques are essential?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., distinguishing piperidine, oxadiazole, and methoxyphenyl signals) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O in acetamide, C=N in oxadiazole) .
Basic: What are the solubility and stability properties under laboratory conditions?
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous media. Adjusting pH or using surfactants can enhance solubility .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure or extreme pH (e.g., >10 or <3) .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Methodological optimizations include:
- Reaction condition screening : Testing solvents (e.g., acetonitrile vs. THF) and catalysts (e.g., Pd/C for coupling efficiency) .
- In-line monitoring : Using TLC or HPLC to track intermediates and minimize side products .
- Purification techniques : Gradient column chromatography or recrystallization to isolate high-purity fractions .
Advanced: How should researchers resolve contradictions in reported pharmacological data?
Contradictions may arise from:
- Bioassay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC₅₀ measurement methods) .
- Structural analogs : Compare activity of derivatives (e.g., 2-chlorophenyl vs. 4-fluorophenyl substituents) to identify critical pharmacophores .
- Statistical validation : Use multivariate analysis to correlate structural features with bioactivity trends .
Advanced: What methodologies are employed in structure-activity relationship (SAR) studies for this compound?
SAR strategies include:
- Substituent modification : Synthesizing analogs with varied substituents on the oxadiazole (e.g., Cl, Br, OCH₃) or piperidine rings .
- In vitro testing : Screening analogs against target enzymes (e.g., COX-2, LOX) to map activity cliffs .
- Computational modeling : Docking studies to predict binding affinities with receptors (e.g., serotonin transporters) .
Advanced: How does the compound’s reactivity profile influence derivatization strategies?
Key reactivity considerations:
- Oxadiazole ring stability : Resistant to hydrolysis but reactive under strong reducing agents (e.g., LiAlH₄) for ring-opening .
- Acetamide functionalization : Selective alkylation/acylation at the nitrogen using anhydrides or acyl chlorides .
- Piperidine modifications : Introducing substituents via reductive amination or cross-coupling reactions .
Advanced: What are the challenges in scaling up synthesis while maintaining reproducibility?
Critical challenges include:
- Batch-to-batch variability : Control reaction exotherms and moisture levels during oxadiazole formation .
- Purification bottlenecks : Replace column chromatography with continuous crystallization for large-scale production .
- Quality control : Implement LC-MS or NMR for real-time monitoring of critical intermediates .
Advanced: How can researchers validate the compound’s mechanism of action in biological systems?
Validation approaches:
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀, Ki) using fluorescence-based substrates .
- Gene knockout models : Use CRISPR/Cas9 to silence putative targets and assess activity loss .
- Metabolic profiling : Track metabolite formation via LC-MS to identify bioactive pathways .
Advanced: What strategies mitigate degradation during long-term storage?
- Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation .
- Stabilizing excipients : Use cyclodextrins or PEG-based matrices to reduce hydrolysis .
- Periodic analysis : Conduct stability-indicating assays (e.g., HPLC) every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
